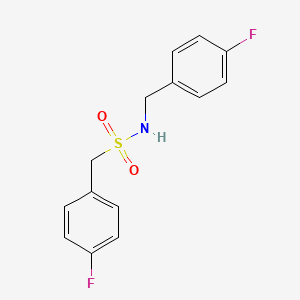![molecular formula C16H15ClO4 B5084762 4-[2-(3-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5084762.png)
4-[2-(3-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(3-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde, also known as CM-16, is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the class of compounds known as benzaldehydes, which have been shown to have a range of biological activities.
Mecanismo De Acción
The exact mechanism of action of 4-[2-(3-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in the development and progression of cancer. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
4-[2-(3-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix proteins and are implicated in cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-[2-(3-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde is its relatively low toxicity compared to other anti-cancer compounds. However, its low solubility in water can make it difficult to work with in certain lab experiments. Additionally, more research is needed to fully understand its potential therapeutic applications and to optimize its efficacy and safety.
Direcciones Futuras
There are several potential future directions for research on 4-[2-(3-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde. One direction is to further investigate its anti-inflammatory properties and potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Another direction is to explore its potential use in combination with other anti-cancer compounds to enhance its efficacy. Additionally, more research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for use in humans.
Conclusion
In conclusion, 4-[2-(3-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde is a chemical compound that has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. While more research is needed to fully understand its potential applications and to optimize its efficacy and safety, it holds promise as a potential therapeutic agent for a range of diseases.
Métodos De Síntesis
The synthesis of 4-[2-(3-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde involves the reaction of 3-methoxybenzaldehyde with 3-chlorophenol in the presence of a base such as potassium carbonate. The resulting product is then reacted with ethylene oxide to yield 4-[2-(3-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde.
Aplicaciones Científicas De Investigación
4-[2-(3-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In particular, it has been studied for its potential use in the treatment of prostate cancer.
Propiedades
IUPAC Name |
4-[2-(3-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO4/c1-19-16-9-12(11-18)5-6-15(16)21-8-7-20-14-4-2-3-13(17)10-14/h2-6,9-11H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTJKMPALVJSEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCOC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6439744 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-1H-benzimidazol-2-yl-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B5084686.png)
![N-(2,4-dichlorophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5084690.png)


![5-[(2,6-dimethylphenoxy)methyl]-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5084727.png)

![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5084739.png)
![methyl 3-{[(4-tert-butylphenyl)sulfonyl]amino}benzoate](/img/structure/B5084752.png)
![N-(4-ethylphenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5084759.png)
![4-{2-(benzoylamino)-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5084781.png)

![2-hydroxy-N'-[(3-nitrophenyl)sulfonyl]benzohydrazide](/img/structure/B5084798.png)

![6-(3,4-dimethylphenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5084811.png)